5-Hydroxy-5-methyl-1-phenylhexan-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62731-44-6 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-hydroxy-5-methyl-1-phenylhexan-3-one |
InChI |
InChI=1S/C13H18O2/c1-13(2,15)10-12(14)9-8-11-6-4-3-5-7-11/h3-7,15H,8-10H2,1-2H3 |
InChI Key |
QWOHKIKNGNCFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)CCC1=CC=CC=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Hydroxy 5 Methyl 1 Phenylhexan 3 One and Analogues
Retrosynthetic Analysis of the 5-Hydroxy-5-methyl-1-phenylhexan-3-one Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a γ-hydroxy ketone, the primary disconnections are typically made at the carbon-carbon bonds alpha and beta to the carbonyl group.
Two logical retrosynthetic disconnections for the this compound scaffold are:
Disconnection A (Aldol-type approach): This involves breaking the C4-C5 bond, which corresponds to an aldol (B89426) addition of an enolate to a carbonyl compound. This pathway identifies acetone (B3395972) and 4-phenylbutan-2-one as potential precursors.
Disconnection B (Grignard-type approach): This approach disconnects the C5-C6 bond, suggesting a Grignard reaction. The precursors in this pathway would be a ketone with a protected hydroxyl group and a methyl Grignard reagent.
| Disconnection Pathway | Bond Cleaved | Precursor Molecules |
| A | C4-C5 | Acetone and 4-phenylbutan-2-one |
| B | C5-C6 | A protected 5-hydroxy-1-phenylhexan-3-one and a methyl Grignard reagent |
These analyses provide a strategic foundation for designing the synthesis of this compound, allowing for the selection of appropriate starting materials and reaction conditions.
Direct Synthetic Routes to this compound
The direct synthesis of this compound can be achieved through several methodologies, which are broadly categorized into transformations involving carbonyl-alkenyl intermediates and the use of specific precursor molecules.
Formation via Carbonyl-Alkenyl Transformations
One of the prominent methods in this category is the hydration of an α,β-unsaturated ketone. The corresponding α,β-unsaturated precursor to this compound would be 5-methyl-1-phenylhex-4-en-3-one. The hydration of the alkene can be catalyzed by an acid, leading to the formation of the desired γ-hydroxy ketone. The regioselectivity of the hydration is governed by Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.
Another approach involves the ozonolysis of a larger cyclic alkene, followed by a reductive workup to yield the desired γ-hydroxy ketone. This method, however, is generally less direct and may require more complex starting materials.
Approaches Utilizing Precursor Molecules
The synthesis of γ-hydroxy ketones can be efficiently achieved by the reaction of an enolate with an epoxide. For the synthesis of this compound, the lithium enolate of 1-phenylpropan-2-one can be reacted with 2-methyloxirane. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to ensure kinetic control of the enolate formation.
Alternatively, a Reformatsky-type reaction can be employed. This involves the reaction of an α-halo ester with a ketone in the presence of zinc metal. For the target molecule, this would entail a multi-step process starting with the reaction of ethyl bromoacetate (B1195939) with acetone, followed by further transformations to introduce the phenylethyl group.
A highly regioselective chromium-catalyzed addition of a masked homoenolate nucleophile to a ketone represents a more advanced method. organic-chemistry.org For instance, the addition of 3-bromopropenyl acetate (B1210297) to acetone, followed by hydrolysis, can yield a γ-hydroxy ketone intermediate that can be further elaborated to the target molecule. organic-chemistry.org
Catalytic and Asymmetric Synthesis of Stereoisomers of this compound
The carbon atom at position 5 in this compound is a stereocenter. Consequently, the synthesis of enantiomerically pure stereoisomers is of significant interest. This can be achieved through various catalytic and asymmetric methodologies.
Enantioselective and Diastereoselective Methodologies
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. One of the most effective ways to achieve this is through asymmetric hydrogenation of a prochiral ketone precursor. For this compound, a suitable precursor would be 5-methyl-1-phenylhexane-3,5-dione. The use of a chiral catalyst, such as a ruthenium-BINAP complex, can facilitate the stereoselective reduction of one of the ketone functionalities to a hydroxyl group, leading to the desired chiral γ-hydroxy ketone.
Diastereoselective methods are employed when a molecule has multiple stereocenters. While the target molecule has only one, the synthesis of its analogues with additional stereocenters would require diastereoselective control. This can be achieved by using chiral auxiliaries or substrate-controlled reactions.
Application of Chiral Catalysts in γ-Hydroxy Ketone Synthesis
The development of chiral catalysts has revolutionized asymmetric synthesis. For the synthesis of γ-hydroxy ketones, several catalytic systems have been reported to provide high levels of enantioselectivity. nih.gov
Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral proline and its derivatives can catalyze the asymmetric aldol reaction between a ketone and an aldehyde. While this is more directly applicable to β-hydroxy ketones, modifications of this approach, such as the use of extended enolates or Michael additions to nitroalkenes followed by a Nef reaction, can provide access to chiral γ-hydroxy ketones.
Transition metal catalysis, particularly with rhodium, iridium, and ruthenium complexes bearing chiral ligands, is widely used for the asymmetric reduction of ketones. rsc.org The choice of metal and ligand is crucial for achieving high enantiomeric excess. For instance, Noyori's ruthenium-based catalysts are highly effective for the asymmetric hydrogenation of a wide range of ketones.
Enzymatic reductions also offer a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) can reduce ketones to alcohols with excellent enantioselectivity under mild reaction conditions. The appropriate selection of a KRED can provide access to either the (R)- or (S)-enantiomer of this compound.
| Catalytic System | Catalyst Type | Typical Substrate | Potential Application for Target Molecule |
| Ru-BINAP | Transition Metal | Prochiral diketones | Asymmetric hydrogenation of 5-methyl-1-phenylhexane-3,5-dione |
| Chiral Proline | Organocatalyst | Ketones and aldehydes | Modified aldol-type reactions |
| Ketoreductases (KREDs) | Biocatalyst | Ketones | Enantioselective reduction of 5-methyl-1-phenylhexane-3,5-dione |
Control of Absolute and Relative Configuration
The synthesis of specific stereoisomers of this compound and its analogues is critical, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. Control over both the relative and absolute configuration of the two stereocenters (at C3 and C5, if R≠H at C4) in β-hydroxy ketones is a central challenge in modern organic synthesis. Methodologies to achieve this control can be broadly categorized into substrate-controlled, auxiliary-controlled, and reagent-controlled strategies.
A powerful and widely used method for establishing the C-C bond and controlling stereochemistry is the aldol reaction. libretexts.org The Mukaiyama aldol addition, which involves the reaction of a silyl (B83357) enol ether with an aldehyde or ketone, offers a reliable route to β-hydroxy ketones. organic-chemistry.org The diastereoselectivity of this reaction (i.e., the relative configuration) can be influenced by the choice of Lewis acid catalyst, solvent, and the geometry of the enolate. For instance, chelation control, where a Lewis acid coordinates to both the carbonyl oxygen and the β-hydroxyl group, can lock the conformation of the substrate, leading to highly diastereoselective transformations.
One advanced strategy involves using organometallic complexes to induce asymmetry. For example, π-allyltricarbonyliron lactone complexes have been utilized for formal 1,7-asymmetric induction in aldol reactions, affording β-hydroxy ketone products with good to excellent levels of stereocontrol. nih.gov
Reductive aldol reactions also provide excellent control over relative stereochemistry. Rhodium-catalyzed hydrogenation of vinyl ketones in the presence of an aldehyde can generate syn-aldol products with high diastereoselectivity. organic-chemistry.org Similarly, an indium bromide-catalyzed, silane-promoted reductive aldol reaction affords silyl-protected aldolates with high diastereoselectivity. nih.gov These methods are advantageous as they construct the hydroxy ketone skeleton while simultaneously setting the stereochemistry.
For controlling absolute configuration, asymmetric synthesis strategies are employed. This can involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents. Proline and its derivatives have emerged as powerful organocatalysts for direct asymmetric aldol reactions, mimicking the action of Type II aldolase (B8822740) enzymes and yielding chiral β-hydroxy ketones with high enantiomeric excess (ee). nih.govacs.org Another approach is the use of chiral auxiliaries, such as the Schöllkopf reagent, where a chiral auxiliary directs the stereochemical outcome of a reaction and is subsequently removed. researchgate.net The table below summarizes key methodologies for stereocontrol in β-hydroxy ketone synthesis.
| Methodology | Type of Control | Key Features | Typical Selectivity |
|---|---|---|---|
| Mukaiyama Aldol Reaction | Relative (Diastereo-) | Lewis acid catalyzed reaction of silyl enol ethers with carbonyls. | Good to Excellent (e.g., >95:5 dr) |
| Reductive Aldol Reaction | Relative (Diastereo-) | Three-component coupling of an enone, aldehyde, and a reductant. Often highly syn-selective. | High (e.g., >90% syn) |
| Organocatalytic Aldol Reaction (e.g., Proline) | Absolute (Enantio-) & Relative (Diastereo-) | Uses a small chiral organic molecule as the catalyst. Environmentally benign. | Good to Excellent (e.g., up to 98% yield, 94% ee) nih.gov |
| Chiral Auxiliary-Based Synthesis | Absolute (Enantio-) | A chiral moiety is temporarily incorporated to direct stereoselective bond formation. | Excellent (often >98% de) |
Chemoenzymatic Synthesis and Biotransformation Pathways
Chemoenzymatic approaches combine the efficiency and selectivity of biological catalysts with the practicality of chemical synthesis. These methods offer environmentally benign routes to chiral molecules like this compound under mild reaction conditions.
Enzymatic Approaches to Hydroxy Ketone Structures
Enzymes, particularly oxidoreductases and hydrolases, are highly effective tools for the stereoselective synthesis of β-hydroxy ketones. researchgate.net Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), which belong to the oxidoreductase class, are widely used for the asymmetric reduction of prochiral ketones to furnish chiral alcohols. nih.gov
One major strategy is the enzymatic reduction of a corresponding β-diketone precursor. By selecting an appropriate KRED, one of the two ketone groups can be selectively reduced with high enantioselectivity to yield the desired chiral β-hydroxy ketone. researchgate.net Protein engineering has been instrumental in developing KREDs with tailored substrate specificities and stereoselectivities, enabling the synthesis of either enantiomer of a target alcohol from the same prochiral ketone. acs.orgrsc.org This biocatalytic approach has been successfully applied to the synthesis of various chiral hydroxy ketones, which are valuable building blocks for pharmaceuticals. rsc.orgresearchgate.net
Another powerful enzymatic method is the kinetic resolution of a racemic mixture of the hydroxy ketone. In this process, an enzyme, often a lipase (B570770), selectively acylates one enantiomer of the alcohol, allowing for the separation of the faster-reacting acylated enantiomer from the unreacted, slower-reacting enantiomer. researchgate.net For example, lipase B from Candida antarctica and lipases from Aspergillus niger or Pseudomonas fluorescens have been successfully used in the resolution of racemic β-hydroxy ketones. researchgate.netmdpi.com
Aldolase enzymes catalyze stereoselective aldol additions, directly forming the β-hydroxy ketone carbon skeleton. researchgate.net These enzymes offer remarkable control over the creation of new stereocenters. For instance, trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) can catalyze the enantioselective aldol addition of pyruvate to various aldehydes, producing chiral 4-hydroxy-2-oxo acids, which are structurally related to the target compound. nih.gov
| Enzymatic Strategy | Enzyme Class | Transformation | Key Advantage |
|---|---|---|---|
| Asymmetric Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Prochiral β-diketone → Chiral β-hydroxy ketone | High enantioselectivity (>99% ee often achievable) acs.org |
| Kinetic Resolution | Lipase / Hydrolase | Racemic β-hydroxy ketone → Enantioenriched β-hydroxy ketone + Acylated enantiomer | Access to one enantiomer from a racemic mix; max 50% yield for one isomer. |
| Enzymatic Aldol Addition | Aldolase | Aldehyde + Ketone → Chiral β-hydroxy ketone | Direct C-C bond formation with stereocontrol. nih.gov |
Exploration of Biosynthetic Routes for Related Natural Products
The structure of this compound is related to a broad class of natural products known as polyketides. Bacterial aromatic polyketides, for example, are synthesized by Type II polyketide synthases (PKSs). nih.gov These enzymatic machineries construct complex carbon skeletons through the sequential condensation of simple acyl-CoA starter and extender units (typically malonyl-CoA). nih.govresearchgate.net The nascent poly-β-keto chain is then subjected to a series of tailoring reactions, including ketoreduction, cyclization, and aromatization, to generate the final natural product. acs.org The ketoreductase (KR) domains within the PKS are responsible for reducing specific ketone groups along the chain, and they exert precise control over the stereochemistry of the resulting hydroxyl group. pnas.org
The phenyl group in the target molecule suggests a potential link to the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids like phenylalanine. It is plausible that a natural product analogue could be biosynthesized via a mixed pathway involving both polyketide and shikimate precursors. For example, a phenylpropanoid unit derived from phenylalanine could act as a starter unit for a Type II PKS assembly line.
Biotransformation is another relevant biological process, wherein microorganisms or their enzymes modify exogenous compounds. nih.gov If a precursor molecule were introduced to a biological system, enzymes such as cytochrome P450 monooxygenases could introduce hydroxyl groups, while other oxidoreductases could interconvert hydroxyl and keto functionalities. dshs-koeln.de The biotransformation of phenylalanine and tyrosine, for instance, involves a network of metabolic pathways that can include hydroxylation and other modifications. nih.gov Fungi, such as Pycnoporus cinnabarinus, are known to biotransform aromatic compounds like L-phenylalanine into valuable aromatic flavor compounds. researchgate.net These pathways highlight the enzymatic tools available in nature for the synthesis and modification of phenylalkanoid structures.
Reaction Mechanisms and Mechanistic Studies of 5 Hydroxy 5 Methyl 1 Phenylhexan 3 One Formation and Reactivity
Elucidation of Formation Reaction Mechanisms for γ-Hydroxy Ketones
The synthesis of γ-hydroxy ketones like 5-hydroxy-5-methyl-1-phenylhexan-3-one typically involves the formation of a carbon-carbon bond through the addition of a nucleophile to a carbonyl group. The aldol (B89426) reaction and its variants are primary examples of such transformations. libretexts.orgwikipedia.org
Proposed Pathways for Carbonyl Addition Reactions
The formation of this compound can be envisioned through a reaction analogous to a crossed aldol addition. This would involve the reaction of an enolate derived from a ketone with another carbonyl compound. jackwestin.com Specifically, the enolate of acetone (B3395972) could react with 1-phenylbutan-2-one, or the enolate of 1-phenylpropan-2-one could react with acetone.
Under basic conditions, the mechanism proceeds in three main steps: libretexts.org
Enolate Formation: A base abstracts an α-hydrogen from the ketone, forming a resonance-stabilized enolate.
Nucleophilic Attack: The enolate, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the second carbonyl compound, forming a tetrahedral alkoxide intermediate. youtube.com
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base or a protic solvent, to yield the β-hydroxy carbonyl compound. libretexts.orgyoutube.com
Alternatively, under acidic conditions, the mechanism involves the formation of an enol, which then acts as the nucleophile. wikipedia.org The acid catalyst also activates the carbonyl group of the other molecule by protonating it, increasing its electrophilicity. wikipedia.org
Investigation of Intermediate Species and Transition States
The stereochemical outcome of aldol additions is largely determined by the geometry of the transition state. The Zimmerman-Traxler model is a widely accepted model for predicting the stereochemistry of such reactions. masterorganicchemistry.com It proposes a chair-like six-membered transition state where the metal cation of the enolate coordinates with the oxygen of the aldehyde or ketone. masterorganicchemistry.commsu.edu
In this model, the substituents on the enolate and the carbonyl compound can occupy either axial or equatorial positions. The transition state that minimizes steric interactions by placing the larger substituents in equatorial positions is generally favored. masterorganicchemistry.com The nature of the metal cation (M) and the ligands associated with it can significantly influence the geometry and stability of the transition state, thereby affecting the diastereoselectivity of the reaction. masterorganicchemistry.commsu.edu For instance, boron enolates often exhibit high stereoselectivity due to the shorter and stronger bonds between boron and oxygen, leading to a more compact transition state. masterorganicchemistry.com
| Feature | Description | Impact on Stereoselectivity |
|---|---|---|
| Transition State Geometry | A six-membered, chair-like ring involving the metal cation, the enolate oxygen, the enolate α-carbon, the carbonyl carbon, the carbonyl oxygen, and the metal cation. | Minimizes torsional strain and allows for predictable placement of substituents. |
| Substituent Positions | Substituents on the enolate and the electrophile can occupy pseudo-equatorial or pseudo-axial positions. | The lowest energy transition state has the largest substituents in equatorial positions to avoid steric hindrance. |
| Enolate Geometry (E/Z) | The geometry of the enolate double bond influences the relative stereochemistry of the product. | Z-enolates generally lead to syn-aldol products, while E-enolates typically give anti-aldol products. |
| Metal Cation (M) | Coordinates to both the enolate oxygen and the carbonyl oxygen, organizing the transition state. | Shorter, stronger M-O bonds (e.g., with Boron) lead to a more rigid transition state and higher diastereoselectivity. |
Intramolecular Rearrangements and Cyclization Pathways of Related Hydroxy Ketones
While this compound itself is a stable acyclic molecule, related hydroxy ketones, particularly β-hydroxy-α-diazo ketones, can undergo interesting intramolecular rearrangements and cyclizations.
Studies on Vinyl Cation Rearrangements and Cyclopentenone Formation
Research has shown that β-hydroxy-α-diazo ketones can serve as precursors to vinyl cations when treated with a Lewis acid. These vinyl cations can then undergo a 1,2-shift followed by a C-H insertion to yield cyclopentenone products. This reaction sequence represents an alternative strategy for intramolecular C-H insertion that can provide products not accessible through transition metal-catalyzed pathways.
The proposed mechanism involves the following steps:
Coordination of the Lewis acid to the hydroxyl group.
Generation of a diazonium salt.
Loss of nitrogen gas to form a highly reactive vinyl cation.
A 1,2-shift (e.g., of a methylene (B1212753) group) to form a new vinyl cation.
Intramolecular C-H insertion at a non-activated gamma C-H bond to form the cyclopentenone ring.
The efficiency of this reaction can be influenced by the choice of Lewis acid and the structure of the starting β-hydroxy-α-diazo ketone.
Mechanisms of Ring-Closing and Ring-Opening Transformations
Hydroxy ketones can exist in equilibrium with their cyclic hemiketal forms, a phenomenon known as ring-chain tautomerism. The position of this equilibrium is influenced by the stability of the resulting ring, with five- and six-membered rings being the most favored. For a γ-hydroxy ketone like this compound, an intramolecular reaction would lead to the formation of a five-membered cyclic hemiketal. This intramolecular nucleophilic addition of the hydroxyl group to the ketone carbonyl is reversible.
Stereochemical Induction and Control Mechanisms in Reactions Involving the Compound
The formation of this compound from prochiral precursors presents an opportunity for stereochemical control. The hydroxyl-bearing carbon is a potential stereocenter, and its absolute configuration can be influenced by various factors during the synthesis.
The asymmetric synthesis of chiral tertiary alcohols and their corresponding hydroxy ketones is an area of significant research interest. nih.gov One approach to controlling the stereochemistry at the newly formed stereocenter is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a reactant to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. The Evans aldol reaction, for example, utilizes chiral oxazolidinones as auxiliaries to achieve high levels of diastereoselectivity in the formation of β-hydroxy carbonyl compounds. alfa-chemistry.com The stereochemical outcome is rationalized by the Zimmerman-Traxler model, where the bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. alfa-chemistry.com
Another strategy involves the use of chiral catalysts. Asymmetric catalysis can be used to achieve enantioselective addition of a nucleophile to a prochiral ketone. For example, the use of chiral ligands with Grignard reagents has been shown to be effective in the asymmetric 1,2-addition to ketones to form chiral tertiary alcohols. digitellinc.com Similarly, copper-hydride catalyzed reductive couplings of vinyl heteroarenes with ketones, controlled by chiral ancillary ligands, can produce enantiomerically enriched tertiary alcohols with high diastereoselectivity. nih.gov The diastereoselectivity in such reactions is often governed by steric interactions within a six-membered cyclic transition state. nih.gov
The diastereoselective addition of prochiral nucleophiles to α-chiral carbonyl compounds is also a well-studied area that provides insights into stereochemical control. nih.govresearchgate.netchemrxiv.org The existing stereocenter in the carbonyl compound can influence the facial selectivity of the nucleophilic attack, leading to the preferential formation of one diastereomer over the other.
| Strategy | Mechanism of Stereocontrol | Key Factors |
|---|---|---|
| Chiral Auxiliaries (e.g., Evans Oxazolidinones) | The auxiliary is covalently attached to one of the reactants and sterically directs the approach of the other reactant. | - Structure of the auxiliary
|
| Chiral Catalysts (e.g., Chiral Ligands with Metal Catalysts) | The catalyst and substrate form a chiral complex that lowers the activation energy for the formation of one enantiomer over the other. | - Structure of the chiral ligand
|
| Substrate Control (Diastereoselective Reactions) | An existing stereocenter in the substrate influences the stereochemical outcome of the reaction at a new stereocenter. | - Proximity of the existing stereocenter to the reaction center
|
Derivatization and Structural Modification Studies of 5 Hydroxy 5 Methyl 1 Phenylhexan 3 One
Synthesis of Functionalized Analogues and Derivatives
The synthesis of analogues and derivatives of 5-hydroxy-5-methyl-1-phenylhexan-3-one can be systematically approached by targeting its key functional groups.
The tertiary hydroxyl group is a prime site for derivatization. Common transformations include esterification and etherification.
Esterification: The hydroxyl group can be converted into an ester by reaction with various acylating agents. For instance, reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester. This approach allows for the introduction of a wide array of functional groups.
Etherification: Formation of an ether can be achieved, for example, through a Williamson ether synthesis. This would involve deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Due to the sterically hindered nature of the tertiary alcohol, this reaction may require forcing conditions.
These transformations are valuable for altering the polarity and steric bulk of the molecule.
| Transformation | Reagents | Product Type |
| Esterification | Acyl chloride, Pyridine | Ester |
| Etherification | NaH, Alkyl halide | Ether |
The ketone group at the 3-position is another key site for structural modification, allowing for a range of transformations.
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄). This would introduce a new chiral center, leading to the formation of diastereomers.
Derivatization: The ketone can be converted into various derivatives such as oximes, hydrazones, or ketals. nih.gov For example, reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, while reaction with a diol in the presence of an acid catalyst forms a ketal, which can also serve as a protecting group.
Alpha-Functionalization: The carbons alpha to the ketone can be functionalized. For instance, alpha-hydroxylation can introduce a hydroxyl group, or alpha-halogenation can be achieved using appropriate reagents. organic-chemistry.org
| Modification | Reagents | Product Functional Group |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |
| Ketalization | Ethylene glycol, Acid catalyst | Ketal |
The phenyl group and the alkyl side chain also present opportunities for derivatization, although they are generally less reactive than the hydroxyl and ketone groups.
Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce substituents at the ortho, meta, or para positions. The directing effects of the alkyl chain would need to be considered.
Side-Chain Functionalization: While the alkyl chains are relatively inert, functionalization could potentially be achieved through radical reactions, although selectivity might be an issue.
Preparation of Structurally Related Scaffolds for Academic Investigation
The core structure of this compound, a β-hydroxy ketone, is a versatile scaffold for the synthesis of more complex molecules. nih.govresearchgate.netorganic-chemistry.org
Cyclization Reactions: The bifunctional nature of the molecule allows for cyclization reactions. For example, intramolecular aldol (B89426) condensation could potentially lead to the formation of cyclic compounds.
Fragmentation Reactions: Under certain conditions, the molecule could undergo fragmentation reactions to yield smaller, functionalized molecules.
Use in Multi-component Reactions: The functional groups present could participate in multi-component reactions to build molecular complexity in a single step.
The development of novel scaffolds from this starting material is of interest in medicinal chemistry and materials science. acs.org
Application of Chiral Derivatizing Agents for Absolute Configuration Determination
As this compound possesses a chiral center at the C5 position, determining its absolute configuration is crucial. A common method for this is the use of chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. wikipedia.orglibretexts.org The Mosher's acid method is a well-established technique for this purpose. nih.govwikipedia.orgspringernature.com
The tertiary alcohol is reacted with both enantiomers of a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), typically as the acid chloride. wikipedia.orgwikipedia.org This reaction forms a pair of diastereomeric esters. nih.gov
The resulting diastereomers will have distinct NMR spectra. stackexchange.comscielo.brfordham.edu By analyzing the differences in the chemical shifts (Δδ) of the protons near the newly formed ester linkage for the two diastereomers, the absolute configuration of the original alcohol can be determined. researchgate.netresearchgate.net The phenyl group in the Mosher's ester creates a magnetically anisotropic environment, causing protons on one side of the molecule to be shielded (shifted upfield) and those on the other to be deshielded (shifted downfield). nih.gov The pattern of these shifts allows for the assignment of the absolute configuration as either (R) or (S). researchgate.net
| Chiral Derivatizing Agent | Resulting Derivative | Analytical Method | Purpose |
| (R)- and (S)-MTPA-Cl | Diastereomeric MTPA esters | ¹H and ¹⁹F NMR Spectroscopy | Determination of absolute configuration |
This method, while powerful, requires careful analysis of the conformational preferences of the diastereomeric esters to ensure a correct assignment. nih.gov
Advanced Spectroscopic and Structural Characterization of 5 Hydroxy 5 Methyl 1 Phenylhexan 3 One
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. A complete NMR analysis, including 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) experiments, provides detailed information about the chemical environment of each atom and the connectivity within the molecule.
1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR for Structural Assignment
A full set of assigned ¹H and ¹³C NMR data, along with correlations from 2D NMR experiments, is not currently available for 5-hydroxy-5-methyl-1-phenylhexan-3-one. Such data would be crucial for confirming the carbon skeleton and the precise location of the hydroxyl, methyl, and phenyl functional groups.
Advanced NMR Techniques for Stereochemical Elucidation and Conformational Analysis
For molecules with stereocenters, such as this compound, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the relative stereochemistry and preferred conformation in solution. Regrettably, no studies employing these techniques for this specific compound have been identified.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. Furthermore, analysis of the fragmentation pattern can offer valuable insights into the molecule's structure. While the molecular formula of this compound is known to be C₁₃H₁₈O₂, specific HRMS data, including the exact mass and a detailed fragmentation analysis, has not been reported.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Verification
FTIR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and phenyl groups. However, experimentally obtained and interpreted FTIR and Raman spectra for this compound are not available in the reviewed literature.
X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, as well as how the molecules pack together in a crystal lattice. There are currently no published crystal structures for this compound.
Theoretical and Computational Chemistry Investigations of 5 Hydroxy 5 Methyl 1 Phenylhexan 3 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Hydroxy-5-methyl-1-phenylhexan-3-one. These calculations provide a detailed picture of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. nih.gov A smaller energy gap generally implies higher reactivity. The distribution of electron density in these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. For instance, regions with high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack.
Furthermore, the Molecular Electrostatic Potential (MEP) map, generated through DFT calculations, visualizes the electrostatic potential on the molecule's surface. nih.gov The MEP map uses a color scale to indicate regions of negative and positive potential, which correspond to nucleophilic and electrophilic centers, respectively. nih.gov For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for hydrogen bonding and other electrophilic interactions. nih.gov
Various quantum chemical descriptors, derived from DFT calculations, can quantify the reactivity of the molecule. These include chemical hardness, softness, chemical potential, and the electrophilicity index. mdpi.com These parameters provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its ability to accept or donate electrons in a chemical reaction. mdpi.com
Table 1: Calculated Quantum Chemical Properties
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | |
| LUMO Energy | Indicates electron-accepting ability | |
| Energy Gap (HOMO-LUMO) | Relates to chemical reactivity and stability | |
| Chemical Hardness (η) | Measures resistance to change in electron distribution | |
| Chemical Softness (S) | Reciprocal of hardness, indicates reactivity | |
| Chemical Potential (μ) | Describes the escaping tendency of electrons |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational landscape and flexibility. By simulating the motion of atoms in the molecule, researchers can identify the most stable conformations and the energy barriers between them.
The conformational flexibility of this compound is crucial for its biological activity, as it determines how well the molecule can fit into the binding site of a target protein. MD simulations can reveal the range of conformations accessible to the molecule in different environments, such as in a solvent or within a protein's active site.
Key analyses performed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time, and the Radius of Gyration (Rg), which provides information about the compactness of the molecule. researchgate.net These analyses help to assess the stability of the simulated system and the conformational changes occurring during the simulation. researchgate.net
In Silico Prediction of Reaction Pathways and Transition States
Computational methods can be employed to predict the most likely reaction pathways for this compound and to characterize the transition states involved. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, which corresponds to the most favorable reaction mechanism.
Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energy of a reaction, which is a key factor in determining the reaction rate. The geometry of the transition state provides valuable information about the mechanism of the reaction.
For this compound, these in silico predictions can be used to understand its synthesis, degradation, and metabolic pathways. For example, computational studies could explore the mechanism of its formation through aldol (B89426) condensation or predict its metabolic fate in biological systems.
Computational Modeling of Molecular Interactions with Relevant Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to study the interaction of small molecules like this compound with biological targets, such as enzymes or receptors. jbcpm.com
Docking studies can identify the most likely binding mode of the compound within the active site of a protein and estimate the binding affinity, which is a measure of the strength of the interaction. researchgate.net The results of docking simulations can provide insights into the key amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
For this compound, which has been identified in relation to the velvet longhorned beetle, Trichoferus campestris, as a component of its aggregation pheromone, trichoferone, computational modeling could be used to investigate its interaction with the insect's olfactory receptors. researchgate.net Such studies could aid in the design of more potent and selective attractants for pest management. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (2R,4R/S)-2-hydroxy-4-methyl-1-phenylhexan-3-one (trichoferone) |
Specialized Research Applications in Synthetic Organic Chemistry
Utility of 5-Hydroxy-5-methyl-1-phenylhexan-3-one as a Key Synthetic Building Block
This compound serves as a valuable precursor in organic synthesis due to its bifunctional nature. The presence of both a hydroxyl and a carbonyl group allows for sequential or selective reactions to build molecular complexity. For instance, the hydroxyl group can be protected, allowing for nucleophilic addition to the ketone, or it can be used to direct subsequent reactions.
One of the primary methods for the synthesis of this building block involves the aldol (B89426) condensation. A plausible synthetic route is the reaction between benzylacetone (B32356) and acetone (B3395972), which, under suitable basic or acidic conditions, can yield the desired γ-hydroxy ketone. Another viable approach is the Grignard reaction, where the enolate of 1-phenyl-3-butanone reacts with a methylmagnesium halide.
The strategic placement of the hydroxyl and carbonyl groups allows for the formation of various heterocyclic compounds. For example, intramolecular cyclization reactions can lead to the formation of substituted furans or pyrans, which are common motifs in biologically active molecules.
Strategic Incorporation in Total Synthesis Efforts for Complex Natural Products and Synthetic Targets
While direct applications of this compound in completed total syntheses are not yet widely reported in publicly available literature, the structural motif of γ-hydroxy ketones is prevalent in numerous natural products. A closely related analog, (S)-5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, has been utilized as a key intermediate in the synthesis of various natural products. This suggests the potential for this compound to be incorporated in similar synthetic endeavors.
The utility of such building blocks lies in their ability to undergo a variety of transformations to construct the carbon skeleton of complex molecules. These transformations can include olefination reactions at the ketone, oxidation or reduction of the functional groups, and carbon-carbon bond-forming reactions at the α-position to the ketone.
Contribution to the Development of Novel Organic Reactions and Methodologies
The study of γ-hydroxy ketones like this compound has contributed to the development of new synthetic methods. For example, diastereoselective reduction of the ketone functionality, directed by the existing tertiary alcohol, can lead to the formation of 1,3-diols with high stereocontrol. These diol units are important components of many polyketide natural products.
Furthermore, the reactivity of the γ-hydroxy ketone system is being explored in the context of cascade reactions, where a single synthetic operation can lead to the formation of multiple bonds and stereocenters. Such methodologies are highly sought after in modern organic synthesis for their efficiency and atom economy. Research in this area is ongoing and promises to further establish this compound and related compounds as valuable tools for the synthetic chemist.
Research in Chemical Biology and Natural Products Chemistry
Isolation and Biosynthetic Studies of Naturally Occurring Analogues of 5-Hydroxy-5-methyl-1-phenylhexan-3-one
The core structure of this compound, characterized by a β-hydroxy ketone moiety attached to a phenylalkyl chain, is found in a variety of naturally occurring compounds, most notably the gingerols from the rhizomes of ginger (Zingiber officinale) caldic.comnih.gov. These compounds are responsible for the characteristic pungent taste of fresh ginger and have been the subject of extensive phytochemical research nih.gov.
The most abundant of these analogues is researchgate.net-gingerol, which shares the fundamental 1-phenyl-3-oxo-5-hydroxy-alkane skeleton. Other related compounds isolated from ginger include wikipedia.org-gingerol and nih.gov-gingerol, which differ in the length of the aliphatic chain researchgate.net. The isolation of these compounds typically involves extraction from dried and powdered ginger rhizomes using organic solvents, followed by chromatographic techniques to separate the individual analogues nih.govresearchgate.net. More recent efforts have led to the isolation of novel gingerol derivatives, including those with additional functional groups, such as 6-oxo-shogaols and paradoldienes, further expanding the family of known natural analogues nih.gov.
Biosynthetic studies have elucidated the pathway for the formation of these compounds in ginger. The proposed biosynthesis of researchgate.net-gingerol begins with the amino acid phenylalanine, which is converted to dihydroferulic acid. This intermediate then undergoes a biological Claisen-type condensation reaction with hexanoate (B1226103) (derived from fatty acid metabolism) and malonate. This reaction forms a precursor, 6-dehydrogingerdione, which is subsequently reduced to yield researchgate.net-gingerol caldic.com. This pathway highlights the convergence of phenylpropanoid and fatty acid biosynthesis to create the characteristic gingerol structure.
| Compound Name | Natural Source | Key Biosynthetic Precursors |
|---|---|---|
| researchgate.net-Gingerol | Zingiber officinale (Ginger) | Phenylalanine, Hexanoate, Malonate |
| wikipedia.org-Gingerol | Zingiber officinale (Ginger) | Phenylalanine, Octanoate, Malonate |
| nih.gov-Gingerol | Zingiber officinale (Ginger) | Phenylalanine, Decanoate, Malonate |
| researchgate.net-Shogaol | Zingiber officinale (Dried Ginger) | Formed by dehydration of researchgate.net-gingerol |
Chemical Ecology: Investigation of Pheromone Activity and Biological Signaling Roles of Related Compounds
In chemical ecology, compounds structurally related to hydroxy ketones play critical roles as semiochemicals—chemicals that mediate interactions between organisms. While direct pheromonal activity of gingerols is not extensively documented, the α-hydroxy ketone functional group is a known feature in some insect pheromones nih.gov. These compounds are often involved in aggregation or mating behaviors.
For instance, the biocatalytic reduction of diketones to α-hydroxy ketone intermediates is a known route for producing compounds that can act as pheromones for certain insects nih.gov. The structural specificity of these molecules is crucial, as even minor changes can significantly alter their activity. The chemical language of insects is highly dependent on the precise structure and stereochemistry of the signaling molecules.
| Compound Class/Name | Organism Type | Signaling Role |
|---|---|---|
| α-Hydroxy ketones | Insects (e.g., via synthesis by S. cerevisiae) | Pheromone intermediates or active components nih.gov |
| Methyl-branched Alkanes | Beetles (e.g., Xylotrechus colonus) | Contact Pheromone for mate recognition purdue.edu |
| Aliphatic Ketones | Moths (Lepidoptera) | Components of sex pheromone blends nih.gov |
| (E)-2-Alkenals | Stink Bugs (Pentatomidae) | Defensive allomones and pheromones researchgate.net |
Mechanistic Probes for Enzymatic Processes and Metabolic Pathways Involving Hydroxy Ketones
Hydroxy ketones are pivotal intermediates and substrates in a multitude of enzymatic reactions and metabolic pathways, making them valuable as mechanistic probes to study enzyme function. The interconversion between a hydroxy ketone and its corresponding diol, or the reduction of the ketone to a secondary alcohol, are fundamental biochemical transformations catalyzed by oxidoreductases such as alcohol dehydrogenases (ADHs) and ketoreductases acs.orgresearchgate.net.
By synthesizing and testing a series of hydroxy ketone analogues, researchers can probe the active site of an enzyme to understand its substrate specificity, stereoselectivity, and catalytic mechanism. For example, enzymes are often highly selective, and the reduction of a β-hydroxy ketone will typically yield a specific stereoisomer of the corresponding diol. Studying how an enzyme like a butanediol (B1596017) dehydrogenase handles various diketone and α-hydroxy ketone substrates reveals its preferences for chain length, branching, and the position of the keto and hydroxyl groups nih.gov. This knowledge is critical for both understanding the enzyme's natural role and for its application in biocatalysis to produce enantiomerically pure chemicals researchgate.netusm.my.
Furthermore, hydroxy ketones can be used to map metabolic pathways. The metabolism of many compounds, including steroids, proceeds through a series of oxidation and reduction steps involving hydroxyl and keto groups, catalyzed by hydroxysteroid dehydrogenases nih.gov. Introducing a specifically designed hydroxy ketone into a biological system and tracking its conversion into downstream metabolites can help to identify and characterize the enzymes involved in a particular pathway nih.govnih.gov. These approaches, which use tailored chemical structures to investigate biological processes, are central to the field of chemical biology and are essential for annotating the function of newly discovered enzymes from genome sequencing projects.
| Enzyme Class | Reaction Catalyzed | Significance as a Mechanistic Probe |
|---|---|---|
| Ketoreductases / Alcohol Dehydrogenases | Stereoselective reduction of a ketone to a hydroxyl group acs.org | Allows for mapping active site topography and determining stereochemical preferences of the enzyme. |
| Butanediol Dehydrogenases | Reduction of vicinal diketones to α-hydroxy ketones and diols nih.gov | Used to study substrate specificity and the factors controlling sequential reduction steps. |
| Hydroxysteroid Dehydrogenases | Interconversion of hydroxyl and keto groups on a steroid backbone nih.gov | Analogues can be used to trace metabolic pathways and identify enzyme-substrate interactions. |
| Monooxygenases | Oxidation of ketones or adjacent carbons | Probes substrate scope and regioselectivity of oxygen insertion reactions in metabolism. |
Future Research Directions and Emerging Opportunities for 5 Hydroxy 5 Methyl 1 Phenylhexan 3 One
Innovations in Green and Sustainable Synthetic Approaches for Analogues
The chemical industry's increasing focus on sustainability is expected to drive the development of environmentally benign methods for synthesizing analogues of 5-Hydroxy-5-methyl-1-phenylhexan-3-one. Key areas of innovation will likely include biocatalysis, continuous flow chemistry, and microwave-assisted synthesis, all of which offer significant advantages over traditional synthetic routes in terms of efficiency, safety, and environmental impact.
Biocatalysis stands out as a powerful tool for the enantioselective synthesis of chiral alcohols and ketones. The use of enzymes, such as ketoreductases and alcohol dehydrogenases, can provide high yields and excellent stereoselectivity under mild reaction conditions, often in aqueous media. This approach avoids the need for hazardous reagents and solvents typically used in conventional asymmetric synthesis. Future research could focus on identifying or engineering enzymes that are highly specific for the synthesis of various structural analogues of this compound, enabling the production of enantiomerically pure compounds with desired stereochemistry.
Continuous flow chemistry offers a safer, more efficient, and scalable alternative to batch processing. The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields, improved selectivity, and minimized side reactions. For the synthesis of analogues of this compound, flow chemistry could be employed for reactions such as aldol (B89426) condensations or Grignard reactions, which are often exothermic and can be difficult to control on a large scale in batch.
Microwave-assisted synthesis has the potential to dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction selectivity. The rapid and uniform heating provided by microwave irradiation can accelerate reactions that are sluggish under conventional heating. This technique could be particularly beneficial for the synthesis of a diverse library of analogues of this compound in a time-efficient manner, facilitating rapid screening for desired properties.
The following table summarizes the potential advantages of these green synthetic approaches for the synthesis of this compound analogues.
| Synthetic Approach | Potential Advantages |
| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable resources, reduced waste. |
| Continuous Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters, higher yields. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved selectivity, energy efficiency. |
Exploration of Novel Derivatization Strategies for Enhanced Functionality
The inherent functionality of this compound, namely the tertiary hydroxyl group and the ketone, provides a versatile platform for the development of novel derivatives with enhanced or entirely new properties. Future research in this area will likely focus on strategic modifications of these functional groups to tailor the molecule for specific applications.
The tertiary hydroxyl group can be a target for various derivatization reactions. Esterification or etherification with a range of functionalized acyl or alkyl groups could introduce new properties such as increased lipophilicity, altered solubility, or the ability to participate in further chemical transformations. For instance, the introduction of a polymerizable group could allow the molecule to be incorporated into a polymer backbone. Furthermore, the hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions, opening up a wide array of possibilities for creating new analogues.
The ketone functional group is also amenable to a wide range of chemical modifications. It can be converted to an oxime, hydrazone, or other imine derivatives, which can alter the biological activity or physical properties of the molecule. The ketone can also serve as a handle for carbon-carbon bond-forming reactions, allowing for the extension of the carbon skeleton. Moreover, the α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles to introduce new substituents at the α-position.
The following table provides examples of potential derivatization strategies and their potential impact on the functionality of this compound.
| Functional Group | Derivatization Strategy | Potential Enhanced Functionality |
| Tertiary Hydroxyl | Esterification/Etherification | Modified solubility, introduction of polymerizable groups, altered biological activity. |
| Nucleophilic Substitution | Introduction of diverse functional groups (e.g., halogens, azides). | |
| Ketone | Formation of Imines (Oximes, Hydrazones) | Altered electronic properties, potential for metal coordination. |
| α-Functionalization via Enolates | Introduction of new substituents for tailored properties. | |
| Wittig or Horner-Wadsworth-Emmons reaction | Conversion of the carbonyl to an alkene for further functionalization. |
Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies
A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The integration of experimental and computational studies will be instrumental in achieving this deeper mechanistic insight.
Experimental studies , such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring (e.g., NMR, IR), can provide valuable data on reaction rates, intermediates, and transition states. These experimental observations can help to elucidate the step-by-step pathway of a reaction and identify the factors that control its outcome. For instance, detailed kinetic studies of the aldol reaction leading to the formation of β-hydroxy ketones can reveal the rate-determining step and the influence of catalysts and reaction conditions on the reaction rate and selectivity.
Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. DFT calculations can be used to model the geometries of reactants, intermediates, and transition states, and to calculate their relative energies. This information can be used to construct a detailed energy profile of a reaction, which can help to identify the most favorable reaction pathway and to understand the origins of stereoselectivity. For example, DFT studies on the Grignard reaction could elucidate the role of solvent molecules and the aggregation state of the Grignard reagent in determining the stereochemical outcome of the addition to the ketone.
By combining the insights from both experimental and computational approaches, a more complete and accurate picture of the reaction mechanisms can be obtained. This integrated approach will be essential for the rational design of more efficient and selective methods for the synthesis and functionalization of this compound and its analogues.
Multidisciplinary Applications in Materials Science and Specialized Organic Synthesis
The unique structural features of this compound, a β-hydroxy ketone, make it and its derivatives promising candidates for a variety of multidisciplinary applications, particularly in materials science and specialized organic synthesis.
In materials science , the presence of both a hydroxyl and a ketone functional group offers opportunities for the development of novel polymers and functional materials. For example, the hydroxyl group can be used as an initiator for ring-opening polymerization, or both the hydroxyl and ketone groups could be modified to act as monomers in condensation polymerization to produce polyesters or polyketones. The resulting polymers could possess interesting properties, such as biodegradability or specific thermal and mechanical characteristics, depending on the structure of the incorporated monomer. Furthermore, the phenyl group and the potential for introducing other functional groups through derivatization could allow for the tuning of properties such as refractive index, conductivity, or self-assembly behavior.
In specialized organic synthesis , chiral β-hydroxy ketones are highly valuable building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. The stereocenters at the hydroxyl- and methyl-bearing carbons can be controlled during the synthesis, providing access to enantiomerically pure synthons. These chiral building blocks can then be elaborated through a variety of stereoselective transformations to construct more complex molecular architectures. For instance, the β-hydroxy ketone moiety is a common structural motif in polyketide natural products, and synthetic analogues could be used to create novel bioactive compounds. Additionally, the functional groups of this compound could be exploited in cascade reactions, where multiple bond-forming events occur in a single synthetic operation, leading to a rapid increase in molecular complexity.
The following table highlights potential applications of this compound and its derivatives in these fields.
| Field | Potential Application |
| Materials Science | Monomers for the synthesis of functional polymers (e.g., polyesters, polyketones). |
| Building blocks for the creation of materials with tailored optical or electronic properties. | |
| Specialized Organic Synthesis | Chiral building blocks for the total synthesis of natural products and pharmaceuticals. |
| Substrates for the development of novel cascade reactions. | |
| Scaffolds for the generation of diverse small molecule libraries for drug discovery. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Hydroxy-5-methyl-1-phenylhexan-3-one, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a ketone precursor (e.g., 1-phenylhexan-3-one) and introduce hydroxyl and methyl groups via nucleophilic addition or oxidation-reduction sequences. For example, use Grignard reagents (e.g., methyl magnesium bromide) under anhydrous conditions .
- Step 2 : Optimize reaction parameters (temperature: 0–25°C, solvent: THF or diethyl ether) to control regioselectivity and minimize side products.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC or GC-MS .
- Key Consideration : Monitor steric hindrance from the phenyl group, which may slow down nucleophilic attack.
Q. How can researchers characterize the stereochemistry and functional groups in this compound?
- Analytical Workflow :
- NMR : Use - and -NMR to identify hydroxyl (δ ~1.5–2.5 ppm, broad), ketone (δ ~200–220 ppm), and phenyl (δ ~7.2–7.5 ppm) signals. NOESY can confirm spatial proximity of methyl and hydroxyl groups .
- IR Spectroscopy : Detect O-H stretching (~3200–3600 cm) and ketone C=O (~1700 cm) .
- X-ray Crystallography : Resolve crystal structure to confirm absolute configuration, though this requires high-purity crystals .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Approach :
- Reproducibility Checks : Validate assays (e.g., antimicrobial MIC tests) using standardized protocols (CLSI guidelines) and control compounds .
- Meta-Analysis : Compare data across studies, adjusting for variables like solvent choice (DMSO vs. ethanol) or cell line viability .
- Mechanistic Studies : Use molecular docking to predict binding affinity to targets (e.g., enzymes or receptors) and validate via SPR or ITC .
- Example Contradiction : Discrepancies in IC values may stem from assay interference by the compound’s ketone group.
Q. How can computational modeling optimize the catalytic efficiency of this compound in asymmetric synthesis?
- Methodology :
- DFT Calculations : Model transition states to identify enantioselective pathways (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic vs. protic solvents) .
- DOE (Design of Experiments) : Apply response surface methodology to optimize catalyst loading (e.g., chiral oxazaborolidines) and temperature .
- Outcome : Predict optimal conditions for ≥90% enantiomeric excess (ee).
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Critical Factors :
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective scale-up .
- Safety : Address exothermic risks during Grignard reactions; use jacketed reactors with controlled cooling .
- Yield Optimization : Implement continuous flow chemistry to enhance mixing and reduce reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
